Sexithiophene

説明

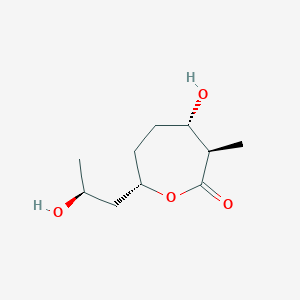

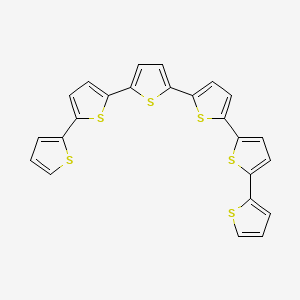

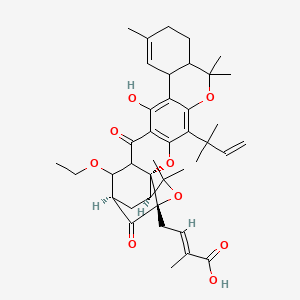

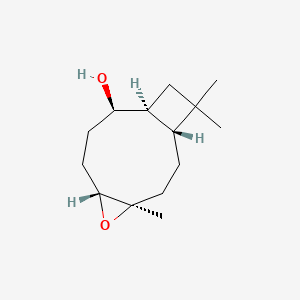

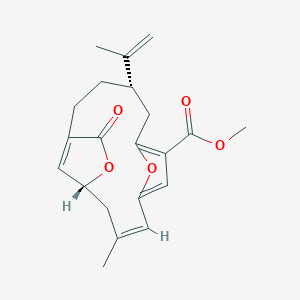

Sexithiophene is an oligomer composed of six thiophene residues . It is an organic semiconductor with the molecular formula C24H14S6 . The average mass is 494.758 Da .

Synthesis Analysis

Sexithiophene has been synthesized in various studies. For instance, a novel hairpin-shaped self-assembling molecule containing electronically active sexithiophene moieties was designed and synthesized . In another study, two new end-capped sexithiophene derivatives were synthesized and characterized by absorption spectroscopy, cyclic voltammetry, and UV-vis spectroelectrochemistry .

Molecular Structure Analysis

The molecular structure of sexithiophene has been analyzed in several studies. For instance, a study on the epitaxial growth of α-sexithiophene on two different types of substrates, phlogopite and muscovite mica, revealed that 6T molecules on mica substrates crystallize in two different configurations .

Chemical Reactions Analysis

Sexithiophene undergoes various chemical reactions. For instance, in a study, two new end-capped sexithiophene derivatives underwent two reversible, sequential oxidation processes . In another study, polymorphism in α-sexithiophene crystals was investigated, and it was found that the low-temperature phase is favorable over the high-temperature one .

Physical And Chemical Properties Analysis

Sexithiophene has a density of 1.4±0.1 g/cm3, a boiling point of 438.3±40.0 °C at 760 mmHg, and a flash point of 164.9±13.5 °C . Its molar refractivity is 139.5±0.3 cm3 . It has a polar surface area of 169 Å2 and a molar volume of 352.7±3.0 cm3 .

科学的研究の応用

Energy Storage: Sodium Metal Batteries

Alpha-Sexithiophene has been studied for its potential to improve the performance of sodium metal batteries (SMBs). Researchers have explored the interaction between sodium metal and sulfur-containing functional groups in alpha-Sexithiophene. This interaction is crucial for designing protective materials that can stabilize sodium metal anodes, which are essential for high-energy storage systems .

Organic Electronics: Thin Film Formation

The molecule’s ability to form highly ordered thin films makes it valuable for organic electronics. Studies have shown that alpha-Sexithiophene can be selectively grown on silicon oxide patterns to create molecularly ordered nanostructures. These structures are significant for developing devices with large superficial areas .

Surface Science: Substrate Interaction

Alpha-Sexithiophene’s interaction with substrates like gold has been extensively researched. It has been observed that upon adsorption, the molecule can induce partial lifting of the substrate reconstruction. This property is particularly interesting for understanding molecule-substrate interactions and could lead to advancements in surface science .

Nanotechnology: Organic Nanostructures

The compound’s self-assembling nature allows for the formation of organic nanostructures. These structures offer novel perspectives for device applications, including optical sensors, waveguides, and lasers. The ability to create such nanostructures expands the potential uses of alpha-Sexithiophene in nanotechnology .

Material Science: Interface Engineering

Alpha-Sexithiophene is used in interface engineering to develop sulfur-containing protective materials. The observed sodiophilic sites from sulfurization-induced interactions provide insights into the rational design of materials that can enhance the stability and performance of various interfaces .

Chemical Sensing: Sodiophilic Site Detection

The compound’s interaction with sodium atoms has been leveraged to detect sodiophilic sites. This application is significant for chemical sensing technologies, where understanding the interaction mechanisms at the molecular level can lead to the development of more sensitive and accurate sensors .

Computational Chemistry: DFT Calculations

Density Functional Theory (DFT) calculations involving alpha-Sexithiophene are essential for predicting its behavior in various applications. These computational studies help in understanding the electronic structure and reactivity of the molecule, which is vital for its application in advanced materials and devices .

作用機序

- Role : When adsorbed on these surfaces, it forms highly ordered monolayers with distinct structural configurations . These configurations play a crucial role in its subsequent behavior.

- Adsorption : At room temperature, α-Sexithiophene molecules adsorb onto the substrate, forming flat-lying structures. The arrangement depends on the substrate type:

- On mica , it crystallizes in two different configurations: (a) needle-like structures and (b) island-like morphologies. Directed epitaxy of islands along the sidewalls of needle-like structures explains this phenomenon .

- Order-Disorder Transition : Elevated temperatures induce a thermally induced order-disorder transition due to molecular diffusion processes at approximately 400 K .

Target of Action

Mode of Action

Biochemical Pathways

将来の方向性

特性

IUPAC Name |

2-thiophen-2-yl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14S6/c1-3-15(25-13-1)17-5-7-19(27-17)21-9-11-23(29-21)24-12-10-22(30-24)20-8-6-18(28-20)16-4-2-14-26-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJYDIFFRDAYDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=CS6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462870 | |

| Record name | Sexithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sexithiophene | |

CAS RN |

88493-55-4 | |

| Record name | Sexithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha-sexithiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![disodium;2-[[(4S)-4-[[(2R)-3-[(2R)-2,3-di(dodecanoyloxy)propyl]sulfanyl-2-(hexadecanoylamino)propanoyl]amino]-5-oxo-5-(2-sulfonatoethylamino)pentanoyl]amino]ethanesulfonate](/img/structure/B1246255.png)